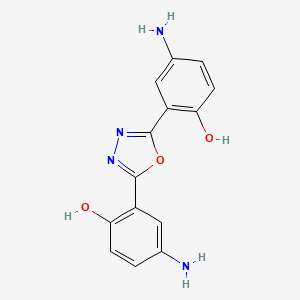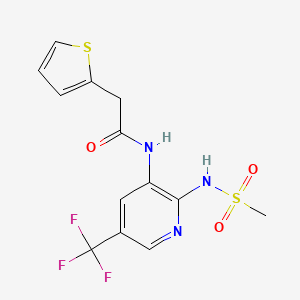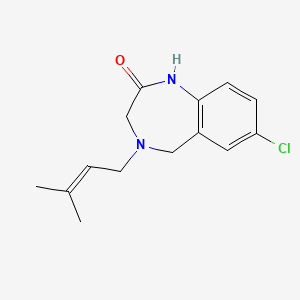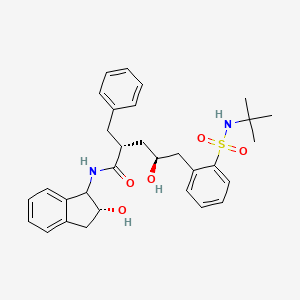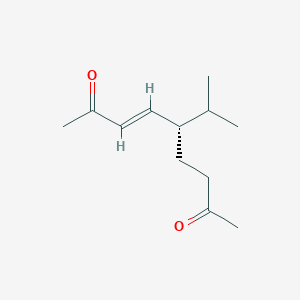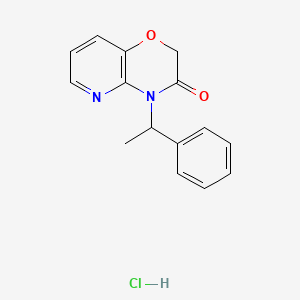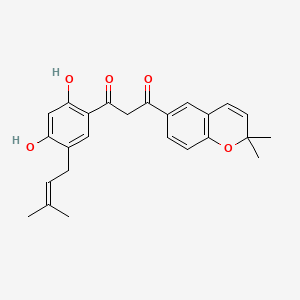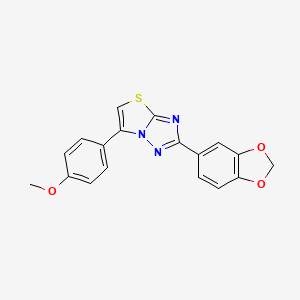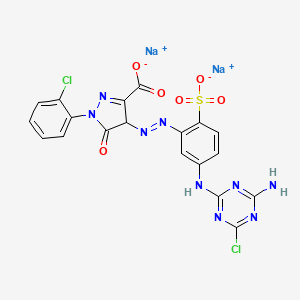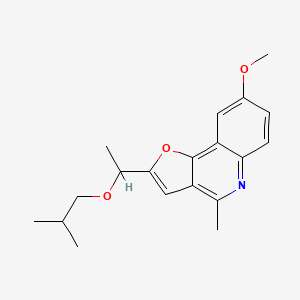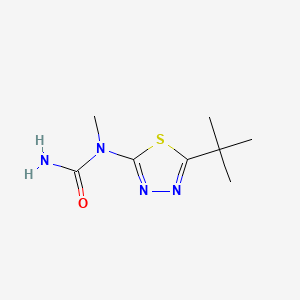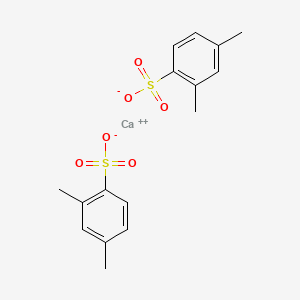
Calcium m-xylene-4-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium m-xylene-4-sulfonate is an organosulfur compound that belongs to the class of sulfonates. Sulfonates are salts or esters of sulfonic acids and are characterized by the presence of the sulfonate group (−SO₃). This compound is known for its surfactant properties and is used in various industrial applications due to its ability to lower surface tension and enhance solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium m-xylene-4-sulfonate can be synthesized through a series of chemical reactions. One common method involves the sulfonation of m-xylene using sulfur trioxide or oleum, followed by neutralization with calcium hydroxide. The reaction conditions typically include controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors where m-xylene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with calcium hydroxide to form the calcium salt. The product is purified through filtration and drying processes to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Calcium m-xylene-4-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonate group, although these are less common.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and strong bases are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various alkylated or functionalized sulfonates.
Aplicaciones Científicas De Investigación
Calcium m-xylene-4-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Its surfactant properties make it useful in biological assays and experiments involving cell membranes.
Medicine: It is explored for its potential in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: It is used in detergents, emulsifiers, and as a dispersing agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of calcium m-xylene-4-sulfonate primarily involves its surfactant properties. The sulfonate group interacts with water molecules, reducing surface tension and increasing solubility. This interaction facilitates the dispersion of hydrophobic compounds in aqueous solutions. The calcium ion plays a role in stabilizing the sulfonate group and enhancing its effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium p-xylene sulfonate
- Sodium benzene sulfonate
- Sodium cumene sulfonate
Comparison
Calcium m-xylene-4-sulfonate is unique due to the presence of the calcium ion, which provides additional stability and enhances its surfactant properties compared to its sodium counterparts. The m-xylene structure also imparts specific solubility and surface activity characteristics that differ from other sulfonates like benzene and cumene sulfonates.
Propiedades
Número CAS |
877-20-3 |
|---|---|
Fórmula molecular |
C16H18CaO6S2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
calcium;2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/2C8H10O3S.Ca/c2*1-6-3-4-8(7(2)5-6)12(9,10)11;/h2*3-5H,1-2H3,(H,9,10,11);/q;;+2/p-2 |
Clave InChI |
PGHWLAQEFQPJRB-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



